MHY-449 vs. MHY-450: Direct Diastereoisomer Potency Comparison in HCT116 Colon Cancer Cells
In a direct head-to-head MTT assay, MHY-449 demonstrated an IC50 of approximately 0.5 μM against HCT116 human colon cancer cells, while the diastereoisomer MHY-450 was explicitly reported to exhibit weaker cytotoxicity at matched concentrations [1]. The study authors concluded that MHY-449 possesses 'more potent cytotoxicity than MHY-450,' leading them to select MHY-449 exclusively for all downstream mechanistic experiments [1]. Although the exact IC50 of MHY-450 was not numerically specified in the publication, the concentration-response curves (Fig. 1B) visibly confirm a right-shifted potency profile for MHY-450 relative to MHY-449.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 0.5 μM (MHY-449, HCT116 cells, 24 h) |
| Comparator Or Baseline | MHY-450 – reported as less potent; numerical IC50 not published |
| Quantified Difference | Qualitatively superior; MHY-449 selected for all further studies over MHY-450 |
| Conditions | MTT assay, HCT116 human colon cancer cells, 24-hour treatment |
Why This Matters
Procurement of the correct diastereoisomer directly determines whether a study achieves sub-micromolar potency or a weaker, potentially non-reproducible response.
- [1] Hwang HJ, Kang YJ, Hossain MA, Kim DH, Jang JY, Lee SH, Yoon JH, Moon HR, Kim HS, Chung HY, Kim ND. Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces apoptosis and cell cycle arrest in HCT116 human colon cancer cells. Int J Oncol. 2012;41(6):2057-64. View Source
